molecular formula C19H22N4O3 B2945267 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide CAS No. 953149-97-8

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide

Cat. No.: B2945267
CAS No.: 953149-97-8
M. Wt: 354.41
InChI Key: LQYSLLKUWUURJB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide is a chemical compound of interest in medicinal chemistry and drug discovery research, built around the imidazo[1,2-b]pyridazine scaffold. This heterocyclic system is recognized for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and robust hydrogen-bonding capacity, which are crucial for target engagement and molecular recognition . The imidazo[1,2-b]pyridazine core is a privileged structure in drug design, featured in several approved therapeutic agents such as the tyrosine kinase inhibitor ponatinib and the RNA splicing modifier risdiplam . The incorporation of a pentanamide chain in this molecule may be explored to modulate its lipophilicity and physicochemical characteristics, potentially enhancing cell permeability or influencing interactions with biological targets. This compound is supplied exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-4-5-6-18(24)21-14-11-13(7-8-16(14)25-2)15-12-23-17(20-15)9-10-19(22-23)26-3/h7-12H,4-6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYSLLKUWUURJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Imidazo[1,2-b]pyridazine moiety : This core structure is known for its biological activity.
  • Methoxy groups : Positioned at the 2 and 6 positions of the imidazo ring, these groups enhance solubility and biological interactions.
  • Pentanamide side chain : This contributes to the compound's overall reactivity and binding affinity to biological targets.

The molecular formula is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 388.427 g/mol .

Research indicates that this compound primarily exerts its biological effects through:

  • Inhibition of the mTOR pathway : The mammalian target of rapamycin (mTOR) is crucial for regulating cell growth and proliferation. Inhibition of this pathway can lead to G1-phase cell cycle arrest, effectively halting cancer cell division .
  • Suppression of key protein phosphorylation : The compound has been shown to reduce phosphorylation levels of proteins such as AKT and S6, which are involved in cell survival and growth signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Target Effect
mTOR InhibitionPathway inhibitionmTORInduces G1-phase arrest
Protein Phosphorylation SuppressionReduces signalingAKT, S6Decreases survival signaling
Anticancer PotentialCell cycle modulationVarious cancer cellsInduces apoptosis

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism involves inducing apoptosis in resistant cancer cells exposed to carcinogens like PhIP .
  • Comparative Studies with Similar Compounds : Other compounds within the imidazo[1,2-b]pyridazine class have shown promising anticancer activities. For instance, Takinib, another imidazo derivative, acts as a kinase inhibitor targeting TAK1 kinase . This suggests that this compound may share similar therapeutic pathways.
  • Pharmacokinetics and Toxicology : Further studies are required to evaluate the pharmacokinetic properties and potential toxicity of this compound. Initial assessments indicate favorable solubility profiles due to the methoxy substitutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, the amide chain length, or the heterocyclic core. Below is a detailed comparison based on molecular structure, synthesis, and available data:

Core Structure Modifications

  • N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide ():

    • Key Difference : Shorter butyramide chain (C4) vs. pentanamide (C5).
    • Impact : Reduced chain length may alter pharmacokinetics (e.g., solubility, bioavailability) .
  • 3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide ():

    • Key Difference : Fluorinated benzamide replaces pentanamide; additional fluorine atoms on the phenyl ring.
    • Impact : Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes .

Substituent Variations

  • 2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide ():

    • Key Difference : Ethoxybenzamide substituent instead of pentanamide.
    • Impact : Increased steric bulk may reduce membrane permeability compared to the pentanamide derivative .
  • N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (): Key Difference: Chloro substituent on the phenyl ring and phenoxyacetamide chain. Impact: Chlorine’s electron-withdrawing effects could modulate electronic properties of the aromatic system, influencing receptor interactions .

Heterocyclic Core Analogues

  • 3-(2-Fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-1-(2-methylphenyl)urea (): Key Difference: Urea linkage replaces the amide bond; 2-methylphenyl substituent.

Physicochemical and Pharmacological Data

Available data for select analogs highlight trends in molecular weight and solubility:

Compound Name Molecular Weight Key Substituents Solubility (Predicted)
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide ~418* Pentanamide, dual methoxy Moderate (lipophilic)
2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide 418.45 Ethoxybenzamide Low (high logP)
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide 398.34 Trifluoromethyl, fluorine Moderate

*Estimated based on molecular formula.

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